molecular formula C6H9NO2 B1217274 1,4,5,6-Tetrahydropyridine-2-carboxylic acid CAS No. 99839-26-6

1,4,5,6-Tetrahydropyridine-2-carboxylic acid

Cat. No.: B1217274
CAS No.: 99839-26-6
M. Wt: 127.14 g/mol
InChI Key: SYHALQNMKJVYAZ-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydropyridine, which is a six-membered ring structure containing one nitrogen atom. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. This reaction typically takes place in methanol under reflux conditions for one to two hours, resulting in the formation of polysubstituted 1,4,5,6-tetrahydropyridines .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and environmentally friendly catalysts to enhance yield and reduce waste. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to facilitate the synthesis of tetrahydropyridine derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

1,4,5,6-Tetrahydropyridine-2-carboxylic acid has numerous scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound has potential as an anticancer and anti-tubercular agent.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial enzymes in cancer and tuberculosis, respectively. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell proliferation and bacterial growth .

Comparison with Similar Compounds

1,4,5,6-Tetrahydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1,2,3,4-tetrahydropyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHALQNMKJVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244270
Record name delta(2)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-26-6
Record name 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(2)-Piperidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(2)-Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridine-2-carboxylic acid
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Reactant of Route 6
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